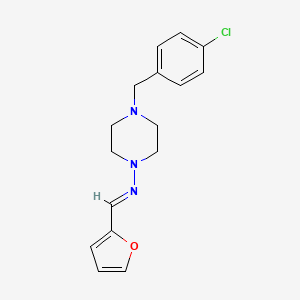![molecular formula C9H12ClN3O3S B5518528 N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)
N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide often involves the formation of sulfonyl and hydrazine functionalities. A notable method includes the reaction of chlorophenyl derivatives with hydrazine under conditions that favor the formation of sulfonylhydrazine linkages. The specifics of the synthesis can vary based on the desired substituents and the targeted molecular structure, aiming for high yields and selectivity under mild conditions (Dong‐Fen Luo et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has revealed intricate details about their conformation and stabilization mechanisms. For example, studies on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide showed that the molecule is stabilized by extensive intramolecular hydrogen bonds. The heterocyclic rings often adopt specific conformations, such as half-chair, influenced by the presence of sulfonyl and chlorophenyl groups (W. Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide and its derivatives are diverse, including oxidation, reduction, and nucleophilic substitution reactions. These compounds can undergo transformations that affect their sulfonyl and hydrazine groups, leading to the formation of new derivatives with varied chemical properties. The presence of a sulfonyl group adjacent to a hydrazine moiety facilitates reactions that can be exploited for synthesizing a wide range of chemical structures (K. Shyam et al., 1993).
Physical Properties Analysis
The physical properties of N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in various scientific and industrial contexts. The introduction of sulfonyl and chlorophenyl groups typically enhances the compound's solubility in organic solvents, making it suitable for a range of chemical reactions and processes (H. Kiani et al., 2013).
Chemical Properties Analysis
The chemical properties of N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide derivatives are characterized by their reactivity towards various chemical reagents. The sulfonyl group, in particular, plays a significant role in determining the compound's reactivity, as it can participate in sulfonylation reactions, contributing to the synthesis of sulfonamide-based compounds with potential applications in diverse fields (J. Gillette & J. J. Kamm, 1960).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has explored the synthesis of novel benzenesulfonamide derivatives and their biological applications. For instance, sulfonamide derivatives have been synthesized through reactions with hydrazine hydrate to create compounds with antitumor activity against certain cell lines. These studies underscore the potential of sulfonamide compounds in medicinal chemistry, particularly for antitumor applications (Fahim & Shalaby, 2019).
Material Science Applications
Novel polyamides containing sulfone-ether linkages based on new diamine monomers have been investigated for their mechanical and thermal properties. These materials exhibit high glass transition temperatures and stability, making them suitable candidates for high-performance polymeric materials (Sheng et al., 2010).
Environmental Pollutant Removal
Laccase enzymes from Pleurotus ostreatus have been studied for their ability to degrade environmental pollutants such as chlorophenols, nitrophenols, and sulfonamide antibiotics. This research highlights the potential of using laccases for bioremediation and the degradation of harmful environmental contaminants (Zhuo et al., 2018).
Inhibitors and Sensors
Sulfonamide compounds have been investigated as inhibitors for enzymes and receptors, providing insights into the design of new drugs for various diseases. Additionally, sulfonamide-based sensors have been developed for detecting ions like Cd2+ and CN−, which could have applications in environmental monitoring and bio-imaging (Vullo et al., 2005).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(dimethylamino)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3S/c1-13(2)11-9(14)12-17(15,16)8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQXGHXGALPZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)
![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)

![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)
![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)